molecular formula C10H12FN3O2 B13600042 1-(4-Fluoro-3-nitrophenyl)piperazine CAS No. 1121610-09-0

1-(4-Fluoro-3-nitrophenyl)piperazine

Cat. No.: B13600042
CAS No.: 1121610-09-0
M. Wt: 225.22 g/mol
InChI Key: IZPSOOWRYRIJNE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-3-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (ethanol or methanol).

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can undergo photochemical activation, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in bioconjugation and surface engineering applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1121610-09-0

Molecular Formula

C10H12FN3O2

Molecular Weight

225.22 g/mol

IUPAC Name

1-(4-fluoro-3-nitrophenyl)piperazine

InChI

InChI=1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI Key

IZPSOOWRYRIJNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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